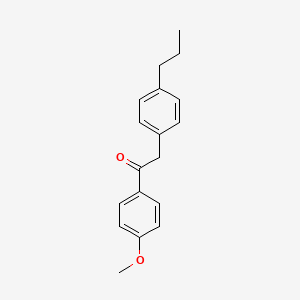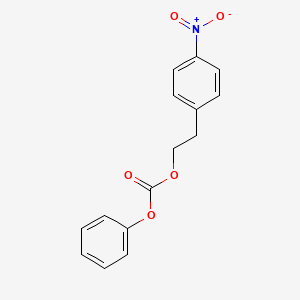
2-(4-Nitrophenyl)ethyl phenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)ethyl phenyl carbonate is an organic compound characterized by the presence of a nitrophenyl group and a phenyl carbonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)ethyl phenyl carbonate typically involves the reaction of 4-nitrophenol with phenyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
4-Nitrophenol+Phenyl chloroformate→2-(4-Nitrophenyl)ethyl phenyl carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)ethyl phenyl carbonate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and phenol.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The phenyl carbonate group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophilic substitution reactions often require a base to deprotonate the nucleophile and facilitate the reaction.
Major Products
Hydrolysis: 4-Nitrophenol and phenol.
Reduction: 2-(4-Aminophenyl)ethyl phenyl carbonate.
Substitution: Various substituted phenyl carbonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)ethyl phenyl carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)ethyl phenyl carbonate in chemical reactions involves the activation of the carbonate group, making it susceptible to nucleophilic attack. The nitro group can also participate in electron-withdrawing effects, influencing the reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrophenyl phenyl carbonate
- 2,4-Dinitrophenyl phenyl carbonate
- 4-Nitrophenyl methyl carbonate
Propiedades
Número CAS |
875563-18-1 |
|---|---|
Fórmula molecular |
C15H13NO5 |
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)ethyl phenyl carbonate |
InChI |
InChI=1S/C15H13NO5/c17-15(21-14-4-2-1-3-5-14)20-11-10-12-6-8-13(9-7-12)16(18)19/h1-9H,10-11H2 |
Clave InChI |
CWSPHPWHVXBDOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)OCCC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


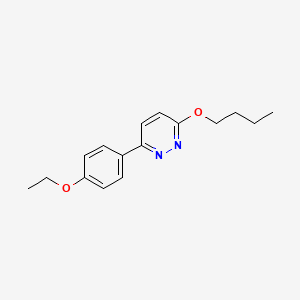
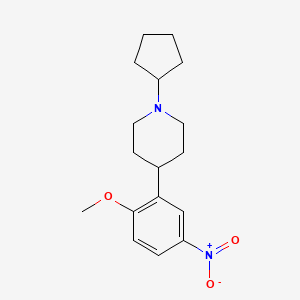
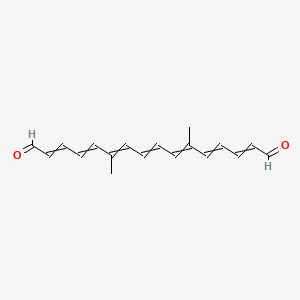

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12607426.png)
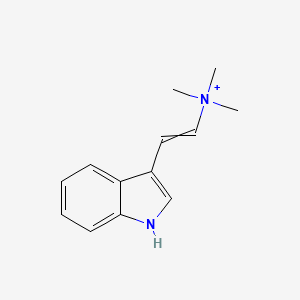
![5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12607436.png)
![2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride](/img/structure/B12607437.png)
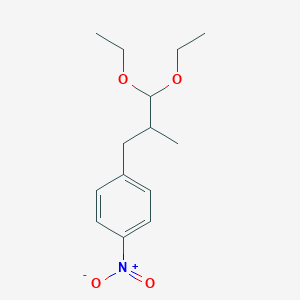
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide](/img/structure/B12607453.png)

![3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12607469.png)

